Cas no 2185589-98-2 (1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione)

This compound features a complex structure combining aromatic and heterocyclic components linked via amide functionalities. Its key advantages likely stem from the incorporated heterocyclic moiety (1,3,4-thiadiazole), known for its potential biological activity and structural diversity in drug discovery and materials science. The piperidinylbutane-1,4-dione backbone may confer specific pharmacokinetic properties or reactivity patterns suitable for targeted applications in medicinal chemistry or agrochemical development. The overall design potentially offers enhanced stability and unique interaction profiles compared to simpler analogues.
1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione structure
2185589-98-2 structure
Product Name:1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione
CAS No:2185589-98-2
MF:C17H19N3O3S
MW:345.41606259346
CID:6003946
PubChem ID:131702405
Update Time:2025-06-16

1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione
    • 2185589-98-2
    • AKOS040705675
    • F6574-0695
    • 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
    • 1-phenyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butane-1,4-dione
    • Inchi: 1S/C17H19N3O3S/c21-15(13-4-2-1-3-5-13)6-7-16(22)20-10-8-14(9-11-20)23-17-19-18-12-24-17/h1-5,12,14H,6-11H2
    • InChI Key: FQAWQDOBYUGQPU-UHFFFAOYSA-N
    • SMILES: S1C=NN=C1OC1CCN(C(CCC(C2C=CC=CC=2)=O)=O)CC1

Computed Properties

  • Exact Mass: 345.11471265g/mol
  • Monoisotopic Mass: 345.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 101Ų

1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione Pricemore >>

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Additional information on 1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione

Chemical Profile of 1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione (CAS No. 2185589-98-2)

1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the CAS number 2185589-98-2, belongs to a class of molecules that incorporate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The presence of both aromatic and heterocyclic moieties in its structure suggests a high degree of functional flexibility, which could be leveraged for designing novel therapeutic agents.

The molecular framework of 1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione consists of a phenyl ring linked to a piperidine core through a butane dione moiety. The piperidine ring is further connected to a 1,3,4-thiadiazole unit via an oxygen atom, forming an ether linkage. This specific arrangement of functional groups creates multiple sites for potential interactions with biological targets, including enzymes and receptors. The thiadiazole moiety is particularly noteworthy, as it is known for its broad spectrum of biological activities and has been extensively studied in the development of antimicrobial, antiviral, and anti-inflammatory agents.

In recent years, there has been a growing interest in the exploration of thiadiazole derivatives due to their demonstrated efficacy in modulating various disease pathways. The incorporation of the 1,3,4-thiadiazole scaffold into the structure of 1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione not only enhances its potential bioactivity but also provides a scaffold for structural optimization. This compound represents an excellent starting point for medicinal chemists aiming to develop novel molecules with enhanced pharmacological properties.

The piperidine moiety in the compound is another key pharmacophore that contributes to its biological relevance. Piperidine derivatives are well-known for their role in central nervous system (CNS) drugs and have been successfully utilized in the development of antipsychotics, antidepressants, and anticonvulsants. The presence of the piperidine ring in 1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione suggests that this compound may exhibit properties relevant to CNS disorders or other neurological conditions. Further investigation into its pharmacological profile could uncover new therapeutic opportunities.

The butane dione functionality serves as a linker between the phenyl ring and the piperidine core. This moiety introduces additional reactive sites that can be exploited for chemical modifications aimed at improving solubility, bioavailability, and metabolic stability. The dione group can also participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. These features make 1-phenyl-4-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylbutane-1,4-dione a versatile scaffold for drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 1-phenyl-4-(diethylamino)-N-(5-fluorouracil)-2H-chromenone, which share structural similarities with our target compound. These computational studies have provided valuable insights into how different pharmacophoric groups contribute to overall bioactivity. By leveraging such tools, scientists can accelerate the discovery process and prioritize compounds for experimental validation.

The synthesis of 1-(5-fluorouracil)-3-methyluracil derivatives, which are structurally related to our target molecule, has been extensively studied due to their potential anticancer properties. The fluorine atom in these derivatives enhances binding affinity by increasing lipophilicity and electronic effects on the uracil ring. Similarly, 5-fluorouracil analogs have shown promise in treating various malignancies by inhibiting thymidylate synthase. These findings underscore the importance of fluorinated heterocycles in medicinal chemistry and highlight the relevance of exploring similar structures like those found in our compound.

The development of novel scaffolds is crucial for overcoming resistance mechanisms associated with existing therapies. For instance, 5-fluorouracil analogs have been modified to improve their efficacy against drug-resistant cancers by altering their electronic distribution or introducing additional functional groups that enhance target interactions. Similarly, 6-chloropurine derivatives have been optimized to enhance their anti-inflammatory effects while minimizing toxicity. These examples demonstrate that structural modifications can significantly impact biological activity.

The role of heterocyclic compounds in drug discovery cannot be overstated. Heterocycles such as pyridines, pyrimidines, thiadiazoles, and piperidines form the backbone of numerous approved drugs due to their ability to mimic natural biomolecules and interact with biological targets effectively. The multifunctional nature of these heterocycles allows for the design of molecules with multiple binding sites or dual mechanisms of action, which can be particularly advantageous in treating complex diseases.

Given its unique structural features, 5-fluorouracil analogs derived from thiadiazole-piperidine hybrids represent an exciting area for future research. By combining computational modeling with experimental validation, scientists can rapidly identify promising candidates for further development into novel therapeutics. The growing body of literature on fluorinated heterocycles provides a strong foundation for exploring similar structures like those found in our target compound.

In conclusion, 5-fluorouracil analogs derived from thiadiazole-piperidine hybrids offer significant potential as lead compounds for drug discovery programs targeting neurological disorders, cancer therapy, or other diseases where modulation by small molecules is desired. The structural complexity and functional diversity make this class of compounds particularly attractive for medicinal chemists seeking innovative solutions to unmet medical needs.

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